Dantaxusin D

Description

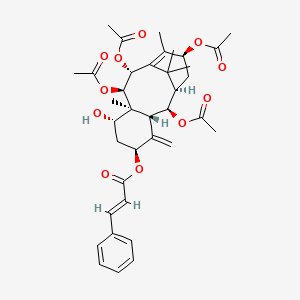

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H46O11 |

|---|---|

Molecular Weight |

666.8 g/mol |

IUPAC Name |

[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,9,10,13-tetraacetyloxy-7-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C37H46O11/c1-19-27(44-21(3)38)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(42)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26-29,32-35,42H,2,17-18H2,1,3-9H3/b16-15+/t26-,27-,28-,29-,32-,33+,34+,35-,37+/m0/s1 |

InChI Key |

NZBMJCIKXVEDHJ-LUAYAUSYSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)O)C)OC(=O)C)OC(=O)C |

Synonyms |

dantaxusin D |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Dantaxusin D

Historical Context of the Discovery of Dantaxusin D and its Congeners

This compound, a taxane (B156437) diterpene, was first isolated as part of continuing research into the chemical constituents of the genus Taxus. The discovery of the potent antitumor compound paclitaxel (B517696) from the Pacific yew (Taxus brevifolia) spurred significant scientific interest in identifying new taxoids from various yew species. This research aimed to discover novel compounds with potentially valuable biological activities.

In 2002, a study focused on Taxus yunnanensis led to the identification of this compound. It was isolated alongside a related new taxane diterpene, Dantaxusin C. nih.govacs.orgacs.org In addition to these new compounds, fourteen other known taxoids were also identified from the same extract. This discovery was part of a broader investigation into non-paclitaxel-type taxanes, which were being explored for activities other than cytotoxicity. The same research group had previously reported the isolation of Dantaxusin A and B from Taxus yunnanensis in 2001, highlighting the rich and diverse array of taxoids within this plant species. nih.gov

Source Organism: Taxus yunnanensis (Yunnan Yew)

The sole natural source from which this compound has been isolated is the Yunnan yew, scientifically known as Taxus yunnanensis.

This compound is extracted from the aerial parts of Taxus yunnanensis. nih.govacs.orgacs.org This includes the bark, twigs, and leaves of the plant. acs.orgacs.org A significant quantity of air-dried plant material (7.3 kg) was utilized in the initial isolation process. acs.orgacs.org

The specific plant material from which this compound was first isolated was collected in the Yunnan Province of the People's Republic of China. acs.orgacs.org A voucher specimen from this collection is maintained at Shanghai Medical University. acs.orgacs.org

Isolation Methodologies

The isolation of this compound is a multi-step process involving initial extraction followed by extensive purification to separate the compound from the complex mixture of phytochemicals present in the plant.

The initial step involves a solvent extraction of the air-dried aerial parts of Taxus yunnanensis. The chosen solvent for this process is ethanol (B145695) (EtOH). nih.govacs.orgacs.orgnih.gov The plant material is extracted twice with large volumes of ethanol. The resulting ethanol solutions are then combined and the solvent is evaporated under vacuum to yield a crude extract. acs.orgacs.org

This crude extract is then subjected to a liquid-liquid partitioning process. It is dissolved in an aqueous ethanol solution and sequentially extracted with solvents of increasing polarity, namely n-hexane, methylene chloride (CH₂Cl₂), and finally n-butanol (n-BuOH), to separate compounds based on their solubility. acs.org

Following the initial extraction and partitioning, the fraction containing this compound undergoes several stages of chromatographic purification. While the precise, detailed sequence of all chromatographic steps is complex, the methodologies employed are standard for natural product isolation. High-Pressure Liquid Chromatography (HPLC) is a key technique used in the final purification stages to obtain the pure compound. nih.govnih.gov The structural elucidation of this compound was then confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). nih.govacs.orgacs.org

Table of Research Findings

| Parameter | Details |

|---|---|

| Compound Name | This compound |

| Source Organism | Taxus yunnanensis |

| Plant Parts Used | Aerial parts (bark, twigs, leaves) |

| Geographic Origin | Yunnan Province, People's Republic of China |

| Initial Extraction Solvent | Ethanol (EtOH) |

| Key Purification Method | High-Pressure Liquid Chromatography (HPLC) |

| Associated Congeners | Dantaxusin C (isolated concurrently) |

Structural Elucidation and Stereochemical Characterization of Dantaxusin D

Structural Comparison with Related Taxoids (e.g., Dantaxusin C, Taxinine J)

Dantaxusin D is a member of the taxane (B156437) diterpenoids, a class of natural products isolated from plants of the Taxus genus. acs.orgnih.gov Its chemical architecture is based on the taxa-4(20),11-diene skeleton, which is common to many related taxoids. nih.govscribd.com The structural and stereochemical nuances of this compound become clearer when compared with its co-isolated analogue, Dantaxusin C, and the well-known taxoid, Taxinine J. acs.orgresearchgate.net These compounds share the same core ring system but differ in their oxygenation and substitution patterns, which significantly influences their chemical properties.

This compound and Dantaxusin C were both isolated from the aerial parts of Taxus yunnanensis. acs.orgresearchgate.netacs.org The structural elucidation of this compound established it as 5α-cinnamoyloxy-2α,9α,10β,13α-tetraacetoxy-7β-hydroxy-4(20),11-taxadiene. acs.org Its molecular formula is C₃₇H₄₆O₁₁. acs.orgnih.gov

The primary structural difference between this compound and Dantaxusin C lies at the C-7 position of the taxane core. While this compound possesses a hydroxyl group at the C-7β position, Dantaxusin C features a ketone at this same position. acs.org This is reflected in the molecular formula of Dantaxusin C, C₃₇H₄₄O₁₂, which has two fewer hydrogen atoms and one additional oxygen atom compared to this compound. acs.orgnih.gov Spectroscopic data for Dantaxusin C confirmed the presence of an α,β-unsaturated carbonyl group, consistent with the ketone functionality at C-7. acs.org Both compounds share the same substituent groups at other positions, including a cinnamoyloxy group at C-5α and four acetate (B1210297) groups at C-2α, C-9α, C-10β, and C-13α. acs.org

Taxinine J, another related taxoid, provides a further point of comparison. acs.orgresearchgate.netmedchemexpress.com It shares the taxa-4(20),11-diene skeleton and the 5α-cinnamoyloxy substituent with this compound. nih.gov However, Taxinine J differs in its acetylation pattern and the substituent at C-7. Instead of a hydroxyl group as seen in this compound, Taxinine J has an acetate group at the C-7 position. nih.gov Furthermore, Taxinine J possesses five acetyl groups in total, whereas this compound has four. acs.orgnih.gov The molecular formula of Taxinine J is C₃₉H₄₈O₁₂. nih.govmedchemexpress.comechemi.com

These variations in functional groups, particularly at the C-7 position, highlight the subtle structural diversity within the taxoid family. The presence of a hydroxyl group, a ketone, or an acetate group at this position differentiates this compound, Dantaxusin C, and Taxinine J, respectively.

Table 1: Structural Comparison of this compound with Related Taxoids

| Feature | This compound | Dantaxusin C | Taxinine J |

| Molecular Formula | C₃₇H₄₆O₁₁ acs.orgnih.gov | C₃₇H₄₄O₁₂ acs.orgnih.gov | C₃₉H₄₈O₁₂ nih.govmedchemexpress.comechemi.com |

| Core Skeleton | taxa-4(20),11-diene acs.org | taxa-4(20),11-diene acs.org | taxa-4(20),11-diene nih.gov |

| Substituent at C-2 | α-Acetoxy acs.org | α-Acetoxy acs.org | α-Acetoxy nih.gov |

| Substituent at C-5 | α-Cinnamoyloxy acs.org | α-Cinnamoyloxy acs.org | α-Cinnamoyloxy nih.gov |

| Substituent at C-7 | β-Hydroxy acs.org | Ketone (=O) acs.org | β-Acetoxy nih.gov |

| Substituent at C-9 | α-Acetoxy acs.org | α-Acetoxy acs.org | α-Acetoxy nih.gov |

| Substituent at C-10 | β-Acetoxy acs.org | β-Acetoxy acs.org | β-Acetoxy nih.gov |

| Substituent at C-13 | α-Acetoxy acs.org | α-Acetoxy acs.org | α-Acetoxy nih.gov |

| Source | Taxus yunnanensis acs.org | Taxus yunnanensis acs.org | Taxus mairei, Taxus sumatrana nih.govresearchgate.net |

Biosynthesis and Biotransformation of Dantaxusin D

Elucidation of Proposed Biosynthetic Pathway within Taxus Species

The biosynthesis of taxanes is a multi-step process that begins with fundamental precursors from the plant's primary metabolism and proceeds through a series of intricate cyclizations, hydroxylations, and acylations to generate the diverse array of taxoid structures.

The journey to Dantaxusin D begins with the universal precursor for all diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). GGPP is synthesized in the plastids of Taxus cells via the methylerythritol 4-phosphate (MEP) pathway. This initial phase involves the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form the 20-carbon molecule GGPP. This precursor is the launchpad for the formation of the characteristic taxane (B156437) skeleton.

The first committed step in the biosynthesis of all taxanes is the cyclization of the linear GGPP molecule into the tricyclic diterpene olefin, taxa-4(5),11(12)-diene. This complex transformation is catalyzed by a single enzyme, taxadiene synthase (TS). This initial cyclization product, however, is not the direct precursor for subsequent oxygenation reactions. An allylic isomerization occurs, converting taxa-4(5),11(12)-diene into taxa-4(20),11(12)-diene. This isomerization is a critical step as it introduces an exocyclic double bond at the C4-C20 position, which is essential for the subsequent formation of the oxetane (B1205548) ring, a hallmark of many bioactive taxanes. Taxa-4(20),11(12)-diene is a pivotal intermediate from which the pathways to various taxoids, including the proposed pathway to this compound, diverge.

Table 1: Key Early Intermediates in Taxane Biosynthesis

| Intermediate | Precursor | Key Enzyme |

| Geranylgeranyl diphosphate (GGPP) | IPP and DMAPP | GGPP Synthase |

| Taxa-4(5),11(12)-diene | GGPP | Taxadiene Synthase (TS) |

| Taxa-4(20),11(12)-diene | Taxa-4(5),11(12)-diene | Isomerase (activity often associated with subsequent enzymes) |

Role of Cytochrome P450 Enzymes and Acyltransferases

The structural diversity of taxanes, including this compound, is primarily a result of the extensive and regioselective modifications of the taxane core by two major classes of enzymes: cytochrome P450 monooxygenases (CYP450s) and acyltransferases.

Cytochrome P450 enzymes are responsible for the numerous hydroxylation reactions that decorate the taxane skeleton. ijpsr.com These enzymes introduce hydroxyl groups at specific carbon positions, which are crucial for the biological activity of the final compound and also serve as handles for subsequent acylation reactions. ijpsr.com The formation of the oxetane ring is also catalyzed by a specialized cytochrome P450 enzyme. ijpsr.com For this compound, which possesses hydroxyl and acetyl groups at various positions, a specific sequence of CYP450-mediated hydroxylations is proposed to occur on the taxa-4(20),11(12)-diene core.

Following hydroxylation, acyltransferases come into play, catalyzing the transfer of acyl groups, such as acetyl and benzoyl moieties, from their respective coenzyme A donors to the hydroxylated taxane intermediates. These acylation steps are critical for the final structure and bioactivity of the taxoid. The specific pattern of acetylation on this compound is dictated by the substrate specificity of a series of taxoid acyltransferases.

Table 2: Key Enzyme Classes in Taxane Modification

| Enzyme Class | Function | Example of Modification |

| Cytochrome P450 Monooxygenases | Hydroxylation and Oxetane Ring Formation | Addition of -OH groups at various positions |

| Acyltransferases | Transfer of Acyl Groups (e.g., acetyl, benzoyl) | Addition of -OAc or -OBz groups |

Biotransformation Studies of Related Taxanes

While direct biotransformation studies on this compound are not widely reported, research on the biotransformation of other taxanes provides valuable insights. Cell cultures of Taxus species and various microorganisms have been shown to be capable of modifying taxane structures. These biotransformations often involve hydroxylations, acetylations, and deacetylations, mirroring the later steps of the natural biosynthetic pathway. For instance, feeding precursor taxanes to Taxus cell cultures can lead to the production of more complex and oxygenated derivatives. This suggests that the cellular machinery of Taxus is capable of a certain degree of flexibility in modifying taxoid intermediates, which could be a mechanism for the natural diversity of taxanes observed, including the formation of minor compounds like this compound.

Implications for Metabolic Engineering and Enhanced Production

Understanding the proposed biosynthetic pathway of this compound has significant implications for its enhanced production through metabolic engineering. wikipedia.org By identifying the specific genes encoding the key enzymes in its formation—particularly the specific cytochrome P450s and acyltransferases—it becomes possible to manipulate the pathway to increase the yield of this specific compound. wikipedia.org

Chemical Synthesis and Analog Development of Dantaxusin D

Strategies for the Total Synthesis of the Dantaxusin D Core Structure

The total synthesis of complex natural products like taxanes is a formidable task that has been a benchmark in organic chemistry for decades. researchgate.net While a specific total synthesis for this compound has not been prominently published, the strategies employed for other taxanes, most notably paclitaxel (B517696), provide a clear blueprint for how the synthesis of the this compound core would be approached. wikipedia.org The primary goal is the efficient construction of the characteristic taxane (B156437) skeleton, a tricyclic system composed of a six-membered A ring, an eight-membered B ring, and a six-membered C ring (a 6/8/6 system). nih.gov

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler, commercially available precursors through a series of imaginary "disconnections." ias.ac.inicj-e.org This process helps in designing a logical forward-synthesis plan. journalspress.com

For the this compound core, a retrosynthetic analysis would prioritize the simplification of its complex, polycyclic structure. Key disconnections would likely target the bonds that form the challenging eight-membered B-ring, as its construction is often a critical hurdle in taxane synthesis. wikipedia.org The analysis would proceed as follows:

Functional Group Interconversion (FGI): The numerous hydroxyl and acetate (B1210297) groups on the this compound core would be retrosynthetically converted to more stable or synthetically versatile functional groups like ketones or protected alcohols. lkouniv.ac.in This simplifies the analysis by reducing the reactivity of the molecule during the key bond-forming steps.

Disconnection of the A, B, and C Rings: Chemists would devise strategies to break the tricyclic system into more manageable mono- or bicyclic fragments. For instance, disconnections might reverse key cyclization reactions, such as a Diels-Alder reaction to form the A/B ring system or an intramolecular coupling reaction to close the B-ring. nsf.gov

Simplification to Acyclic Precursors: The analysis would continue until the complex core is reduced to relatively simple, often linear, precursor molecules that can be readily synthesized or purchased. icj-e.org Throughout this process, maintaining stereochemical control is a paramount consideration due to the numerous chiral centers in the taxane skeleton.

This systematic deconstruction allows chemists to identify strategic bonds and plan a convergent synthesis, where different fragments of the molecule are prepared separately and then joined together at a late stage. journalspress.com

The forward synthesis resulting from the retrosynthetic plan would rely on a portfolio of powerful and stereoselective chemical reactions to construct the this compound core. While the exact sequence would be unique, several key transformations are staples in the synthesis of complex polycyclic molecules and would be essential:

Carbon-Carbon Bond Forming Reactions: The construction of the carbon skeleton would involve various C-C bond formations. These could include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), aldol (B89426) reactions, and Michael additions to build complexity and connect different fragments of the molecule. fishersci.comrsc.org

Cyclization Reactions: Forming the three rings of the taxane core is a central challenge. Intramolecular Diels-Alder reactions are a powerful tool for forming six-membered rings with high stereocontrol. nsf.gov Ring-closing metathesis (RCM) is another modern method frequently employed to form large rings, such as the eight-membered B-ring.

Oxidation and Reduction Reactions: The precise arrangement of hydroxyl and acetate groups on this compound requires a suite of stereoselective oxidation and reduction reactions. Reagents like osmium tetroxide for dihydroxylation or Dess-Martin periodinane for alcohol oxidation would be used to install the correct oxygenation pattern at various stages of the synthesis. youtube.com

Protecting Group Chemistry: Given the multiple reactive hydroxyl groups, a careful strategy involving protecting groups is necessary. These groups temporarily mask the reactive sites to prevent unwanted side reactions, and are then removed at later stages of the synthesis. fishersci.com

Semi-synthetic Approaches from Naturally Occurring Taxane Precursors

A similar semi-synthetic strategy could be envisioned for this compound. This approach would involve:

Isolation of a Precursor: A structurally related and more abundant taxane would be isolated from a natural source, such as Taxus yunnanensis or a related species. researchgate.nethebmu.edu.cn The ideal precursor would already possess the core 6/8/6 ring system of this compound.

Chemical Modification: The isolated precursor would then be subjected to a series of chemical transformations to convert its functional groups into those present on this compound. This could involve selective hydrolysis of ester groups, oxidation or reduction of hydroxyls, and acylation to install the necessary acetate groups at the correct positions on the taxane skeleton. nih.gov

This semi-synthetic route leverages nature's ability to efficiently produce the complex core structure, allowing chemists to focus on the less challenging final functional group manipulations. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The creation of analogs and derivatives of a natural product is a cornerstone of medicinal chemistry. The goal is to generate new compounds with improved activity, better solubility, or novel biological functions by making targeted modifications to the parent structure. researchgate.net

The design of this compound analogs would be guided by structure-activity relationship (SAR) studies, which aim to identify the parts of the molecule essential for its biological effects. For taxanes like paclitaxel, it is well-established that the core skeleton and the C-13 side chain are critical for its microtubule-stabilizing activity. nih.gov

For this compound, a rational design strategy would involve modifying its peripheral functional groups while keeping the core taxane scaffold intact. researchgate.net Key areas for modification would include:

The hydroxyl group at the C-7 position.

The various acetate groups.

By systematically replacing these groups with other functionalities (e.g., different esters, ethers, or halogens), chemists can probe how these changes affect the molecule's properties. For example, replacing acetate groups with longer-chain esters could alter the compound's lipophilicity, potentially affecting how it interacts with biological targets. Computational docking studies could also be used to predict which modifications might lead to more potent analogs. researchgate.net

The synthesis of these designed analogs would employ a range of standard chemical modification techniques. nih.govwikipedia.org Starting with isolated this compound or a suitable precursor, chemists can perform targeted reactions.

Table 1: Potential Chemical Modifications for Analog Synthesis

| Modification Type | Reagents/Conditions | Purpose |

|---|---|---|

| Hydrolysis | Mild base (e.g., K₂CO₃ in methanol) or acid | To selectively remove acetate groups and expose hydroxyl groups for further modification. |

| Esterification | Acid chlorides or anhydrides with a base (e.g., pyridine) | To introduce new ester groups at available hydroxyl positions to study SAR. |

| Etherification | Alkyl halides with a base (e.g., NaH) | To convert hydroxyl groups into ethers, altering polarity and hydrogen-bonding capacity. |

| Oxidation | PCC, DMP | To convert hydroxyl groups into ketones, exploring the role of the oxygenation state. |

| Reduction | NaBH₄ | To convert ketone functionalities back to hydroxyls, potentially altering stereochemistry. |

Through the application of these methodologies, a library of this compound analogs can be generated for biological evaluation, furthering the understanding of this taxane's chemical and biological properties. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Paclitaxel (Taxol) |

| Docetaxel (B913) |

| Baccatin (B15129273) III |

| 10-deacetylbaccatin III |

| Dess-Martin periodinane |

| Osmium tetroxide |

| Pyridinium chlorochromate (PCC) |

| Sodium borohydride (NaBH₄) |

| Potassium carbonate (K₂CO₃) |

| Sodium hydride (NaH) |

Preclinical Biological Activities and Mechanistic Investigations of Taxoids Including Dantaxusin D

Evaluation of Cytotoxicity and Antiproliferative Effects in In Vitro Models

Taxoids are renowned for their potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. This activity is a cornerstone of their therapeutic application.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad spectrum of structurally and functionally unrelated drugs. The KB-VIN and KB-7d cell lines are classic models used to study MDR. These cell lines are derived from the parental KB oral cancer cell line and are selected for resistance to drugs like vincristine, often leading to cross-resistance to other agents, including taxoids.

The primary mechanism behind this type of resistance is often the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes cytotoxic drugs from the cell, reducing their intracellular concentration and thus their efficacy. Taxoids are known substrates for P-gp, and their activity can be significantly diminished in cancer cells that overexpress this transporter. While direct studies on Dantaxusin D against KB-VIN or KB-7d are not available, research on other taxanes demonstrates this challenge. The resistance of these cell lines to a taxoid is a key indicator of its susceptibility to P-gp-mediated efflux.

Table 1: Illustrative Cytotoxicity of Taxoids against Drug-Sensitive and Multidrug-Resistant (MDR) Cell Lines This table is based on general findings for taxoids like paclitaxel (B517696) and is for illustrative purposes, as specific data for this compound is not available.

| Cell Line | Phenotype | Typical IC₅₀ (nM) for Taxoids | Resistance Factor (Approx.) |

| KB | Drug-Sensitive Parent | 2 - 10 | 1x |

| KB-VIN | MDR (P-gp overexpression) | 100 - 500 | 50x - 250x |

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Resistance Factor is calculated as (IC₅₀ of resistant line) / (IC₅₀ of sensitive parent line).

The Taxus genus is a rich source of diverse taxoids, with over 350 different compounds identified. These compounds often exhibit a wide range of cytotoxic potencies. For instance, comparative studies of widely used taxanes like paclitaxel and docetaxel (B913) have shown that minor structural differences can lead to significant variations in their antiproliferative activity. Docetaxel, for example, has been reported in some studies to be a more potent inhibitor of microtubule depolymerization and to have greater cytotoxicity than paclitaxel against certain cell lines.

Exploration of Cellular Mechanisms of Action

The primary mechanism of action for the taxoid class of compounds is their interaction with the cellular cytoskeleton, specifically microtubules.

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated.

Taxoids exert their cytotoxic effect by disrupting this delicate balance. Unlike other anti-mitotic agents that cause microtubule disassembly (e.g., vinca alkaloids), taxoids are microtubule-stabilizing agents. They bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, making it resistant to depolymerization. The result is a suppression of the normal dynamic instability required for microtubule function. This leads to the formation of abnormal, nonfunctional microtubule bundles and asters, ultimately arresting the cell in the G2/M phase of the cell cycle. mdpi.com While specific studies on this compound's interaction with tubulin are pending, its classification as a taxoid strongly implies this as its core mechanism of action.

The disruption of microtubule dynamics by taxoids has profound consequences for cell cycle progression. The formation of a functional bipolar mitotic spindle is a prerequisite for the separation of chromosomes during mitosis. The stabilization of microtubules by taxoids prevents the proper formation and function of this spindle, activating the spindle assembly checkpoint. This checkpoint halts the cell cycle in the G2/M phase to prevent catastrophic chromosome mis-segregation. nih.govresearchgate.net

Prolonged arrest in mitosis is an unsustainable state for the cell. This arrest triggers a cascade of events leading to programmed cell death, or apoptosis. nih.govresearchgate.netnih.gov The cell's inability to complete mitosis and resolve the mitotic arrest signals the activation of apoptotic pathways. Key events in taxane-induced apoptosis include the activation of caspase cascades and the cleavage of essential cellular proteins, ultimately leading to the dismantling of the cell. Therefore, it is highly probable that this compound, like other taxoids, induces cytotoxicity by causing mitotic arrest, which in turn leads to the initiation of apoptosis. nih.govresearchgate.netnih.gov

In Vitro Enzyme Inhibition or Receptor Binding Studies

The primary mechanism of taxoids is well-established as the disruption of microtubule function. As such, extensive research into other potential mechanisms, such as direct enzyme inhibition or receptor binding, is not a major focus for this class of compounds. The biological effects of taxoids are overwhelmingly attributed to their direct interaction with tubulin. While it is conceivable that a specific taxoid could have off-target effects, there are no widespread reports suggesting that taxoids as a class function as potent inhibitors of specific enzymes or as ligands for cellular receptors in a manner that contributes significantly to their cytotoxic effects. Any such activity for this compound would represent a novel finding for this class of molecules.

Comparative Pharmacological Profiles with Established Taxane (B156437) Agents

A comprehensive comparative analysis of the pharmacological profile of this compound with established taxane agents such as paclitaxel and docetaxel is limited by the current scarcity of direct comparative preclinical studies in publicly available research. Detailed head-to-head studies evaluating cytotoxic potency, impact on microtubule dynamics, and efficacy against multidrug-resistant (MDR) cancer models are essential for delineating the specific advantages or differences of a new taxoid.

While data on this compound is not available, the established taxanes, paclitaxel and docetaxel, serve as the primary benchmarks for such comparisons. Both are potent antineoplastic agents that function by stabilizing microtubules, leading to mitotic arrest and apoptosis. nih.govmdpi.com However, they exhibit distinct pharmacological profiles concerning their potency in promoting tubulin assembly and their interactions with tubulin. nih.gov

Comparative Cytotoxicity and Tubulin Interaction

In preclinical models, docetaxel has been shown to be more potent than paclitaxel in certain contexts. For instance, docetaxel is reported to be two to three times more effective at promoting the in vitro assembly of mammalian brain tubulin and demonstrates a correspondingly higher binding constant. nih.gov This enhanced ability to polymerize tubulin may contribute to differences in their cytotoxic profiles against various cancer cell lines.

The cytotoxic effects of paclitaxel have been evaluated across numerous neoplastic and normal cell lines. Studies show that paclitaxel's cytotoxic effect is significant against various cancer cells, including breast and stomach adenocarcinoma cell lines, at concentrations ranging from 0.01 to 0.5 µM, while showing minimal impact on normal fibroblasts at similar concentrations. nih.gov The half-maximal inhibitory concentration (IC50) for paclitaxel can vary, with values observed between 0.25 to 0.75 µg/ml in CHO-K1 and C6 cells after 48 hours of exposure. cabidigitallibrary.org A future comparative analysis would require similar IC50 data for this compound against a panel of both drug-sensitive and drug-resistant cancer cell lines.

Table 1: Example of Comparative In Vitro Cytotoxicity Data for Established Taxanes This table illustrates the type of data required for a comparative analysis and does not include data for this compound.

| Compound | Cell Line | IC50 Value | Fold Resistance |

| Paclitaxel | H460 (Lung) | 1.8 nM | 1.0 |

| Paclitaxel | H460-TAX | 7.9 nM | 4.4 |

| Docetaxel | DU145 (Prostate) | 2.5 nM | 1.0 |

| Docetaxel | DU145-DR | 15.0 nM | 6.0 |

Note: Data is hypothetical and for illustrative purposes to show a typical comparative table.

Efficacy in Multidrug-Resistant (MDR) Models

A critical aspect of evaluating new taxoids is their activity in cancer cells that have developed resistance to existing chemotherapies. This resistance is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene. ijbs.com Both paclitaxel and docetaxel are substrates for P-gp, and their efficacy can be diminished in resistant tumors. mdpi.comnih.gov

Next-generation taxanes, such as cabazitaxel, have been specifically developed to be poor substrates for P-gp, thereby retaining activity in docetaxel-resistant tumors. mdpi.com For this compound to represent a significant advancement, its preclinical evaluation would need to demonstrate superior activity over paclitaxel and docetaxel in cell lines that overexpress P-gp or exhibit other resistance mechanisms, such as alterations in β-tubulin isotypes (e.g., TUBB3). mdpi.com Research has shown that developing resistance to paclitaxel is a significant clinical challenge, and cell lines with acquired resistance often show cross-resistance to docetaxel. frontiersin.org Therefore, a key differentiator for this compound would be a lack of cross-resistance in these models.

Structure Activity Relationship Sar Studies on Dantaxusin D and Its Derivatives

Identification of Key Structural Features for Biological Activity

While comprehensive structure-activity relationship (SAR) studies specifically focused on Dantaxusin D are limited in publicly available literature, the extensive research on the broader class of taxanes provides a solid framework for identifying the likely key structural features of this compound responsible for its biological activity. The taxane (B156437) skeleton, a complex 6-8-6 tricyclic system, forms the core of the molecule and is fundamental to its biological function.

The biological activity of taxanes is highly dependent on the nature and position of various substituents on this core structure. For many cytotoxic taxanes, the presence and nature of an ester side chain at the C13 position are critical for their potent anti-microtubule activity. However, this compound belongs to a class of taxoids that lack this C13 side chain, suggesting a different or modified mechanism of action.

For non-alkaloidal taxanes like this compound, the oxygenation pattern on the taxane core is a major determinant of cytotoxicity. Key structural features likely contributing to the biological activity of this compound include:

The Taxane Core: The rigid and complex three-dimensional structure of the taxane ring system is essential for its interaction with biological targets.

Oxygen-Containing Functional Groups: The presence and stereochemistry of hydroxyl and acetyl groups at various positions (C2, C5, C7, C9, C10, and C13) are known to significantly influence the bioactivity of taxanes. In this compound, the specific arrangement of these groups is presumed to be crucial for its cytotoxic effects.

The Oxetane (B1205548) Ring: In many potent taxanes like paclitaxel (B517696), a four-membered oxetane ring is a key pharmacophore. This compound lacks this feature, which further distinguishes its structural class and likely its specific mode of interaction with biological targets.

The C5-Cinnamoyloxy Group: In some taxanes, an aromatic ester group at the C5 position has been found to be important for activity. The presence of a cinnamoyloxy group at C5 in this compound is therefore a point of interest for its contribution to bioactivity.

Impact of Functional Group Modifications on In Vitro Potency

The in vitro potency of a compound is a critical measure of its biological activity, and for taxanes, it is often assessed through cytotoxicity assays against various cancer cell lines. While specific studies on a wide range of this compound derivatives are not extensively documented, the principles of functional group modification from the broader taxane literature can be extrapolated to predict the likely impact on its potency.

Modification of the hydroxyl and acetyl groups on the taxane core is a common strategy to modulate bioactivity. The following table summarizes the potential impact of such modifications on the in vitro potency of this compound, based on general taxane SAR:

| Functional Group Position | Modification | Predicted Impact on In Vitro Potency | Rationale based on General Taxane SAR |

| C7-OH | Esterification/Etherification | Likely decrease | A free hydroxyl group at C7 is often beneficial for the activity of non-paclitaxel-like taxoids. |

| Deoxygenation | Variable | The effect would depend on the specific biological target and the conformational changes induced. | |

| Acetyl Groups (OAc) | Hydrolysis to -OH | Variable | The effect is position-dependent. In some cases, acetylation increases lipophilicity and cell permeability, enhancing potency. In other cases, a free hydroxyl may be required for key hydrogen bonding interactions with the target. |

| Replacement with other esters | Variable | The size and nature of the ester group can influence steric interactions and solubility, leading to either increased or decreased potency. | |

| C5-Cinnamoyloxy Group | Modification of the aromatic ring | Variable | Substituents on the phenyl ring can alter electronic properties and steric bulk, potentially improving binding affinity. |

| Replacement with other acyl groups | Variable | The nature of this group can significantly impact interactions with the target protein. Aliphatic versus aromatic acyl groups can lead to different binding modes. |

It is important to emphasize that these are predictions based on the SAR of other taxanes. Systematic synthesis and biological evaluation of this compound derivatives are required to confirm these hypotheses and to fully understand the impact of functional group modifications on its in vitro potency. Such studies would be invaluable for optimizing its structure to develop more potent and selective analogs.

Conformational Analysis and Correlation with Bioactivity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a flexible molecule like this compound, which possesses several rotatable bonds, it can exist in an equilibrium of multiple conformations. It is widely accepted that only one or a small subset of these conformations, the "bioactive conformation," is responsible for binding to the biological target and eliciting a biological response.

Conformational analysis of this compound can be performed using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. NMR studies, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about the proximity of different protons in the molecule, which helps in elucidating the predominant conformation in solution.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy, stable conformations. These studies can reveal the preferred spatial arrangement of the key functional groups.

A critical aspect of SAR is to correlate these conformational preferences with biological activity. For instance, if a series of this compound derivatives with varying potencies is studied, a common conformational feature among the most active compounds could be indicative of the bioactive conformation. Conversely, derivatives that are unable to adopt this specific conformation due to steric hindrance or other structural constraints would be expected to show reduced activity.

While specific conformational analysis studies on this compound are not widely reported, research on other taxanes has shown that the conformation of the eight-membered B-ring is particularly important for bioactivity. Understanding the preferred conformation of this compound and how it might differ from other taxoids is a key area for future research to explain its specific biological effects.

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational chemistry and molecular docking are powerful tools to investigate the interaction between a small molecule (ligand), such as this compound, and its biological target at an atomic level. japsonline.com These methods can predict the binding mode and affinity of the ligand, providing valuable insights into the SAR that can guide the design of new, more potent derivatives.

Molecular docking simulations would involve placing the three-dimensional structure of this compound into the binding site of a target protein. The target for many taxanes is β-tubulin, a key component of microtubules. Docking studies could reveal the specific amino acid residues in the binding pocket that interact with this compound. These interactions typically include:

Hydrogen Bonds: Formed between the hydroxyl groups of this compound and polar amino acid residues.

Hydrophobic Interactions: Involving the non-polar regions of the taxane skeleton and hydrophobic amino acid residues.

The results of molecular docking can be used to generate a hypothetical binding model for this compound. This model can rationalize the observed SAR. For example, if a particular hydroxyl group is predicted to form a crucial hydrogen bond with the target, its modification would be expected to decrease activity.

The following table outlines the potential interactions that could be explored through molecular docking of this compound with a target like β-tubulin:

| This compound Moiety | Potential Interaction with Target Protein | Significance for SAR |

| Hydroxyl Groups | Hydrogen bond donors/acceptors | Essential for binding affinity and specificity. |

| Acetyl Groups | Steric interactions, potential weak hydrogen bond acceptors | Can influence the orientation of the molecule in the binding pocket. |

| Taxane Skeleton | Hydrophobic and van der Waals interactions | Forms the foundation of the binding and contributes to overall affinity. |

| C5-Cinnamoyloxy Group | π-π stacking, hydrophobic interactions | Can provide additional binding affinity through interactions with aromatic amino acid residues. |

Biotechnological Production and Pathway Engineering for Taxanes

In Vitro Plant Cell and Tissue Culture of Taxus Species for Taxoid Production

The foundation of taxane (B156437) biotechnology lies in the in vitro cultivation of Taxus cells. academicjournals.org This method offers a controlled environment for producing taxoids, independent of geographical and climatic constraints. The process typically begins with the establishment of callus cultures from explants, such as young stems, from various Taxus species like T. baccata, T. canadensis, T. wallichiana, and T. globosa. mdpi.commdpi.comub.edu

Once established, these callus cultures, which are masses of undifferentiated plant cells, can be used to initiate cell suspension cultures. ub.edu In suspension cultures, cells are grown in a liquid medium, which allows for more uniform nutrient distribution and easier scaling. mdpi.com Researchers have found that dedifferentiated cell cultures from various yew species generally retain the ability to synthesize taxoids. mdpi.com However, the profile of taxoids produced can differ from that of the intact plant, with a notable shift towards the formation of 14-hydroxylated taxoids in vitro. mdpi.com

The establishment of a productive cell line is a critical first step. For instance, friable calli from Taxus globosa have been successfully used to initiate cell suspension cultures for taxoid production. mdpi.com The success of these cultures often depends on the careful selection of high-producing cell lines and the optimization of culture media and growth conditions. ub.edumdpi.com A two-stage culture system is frequently employed, where cells are first grown in a medium optimized for biomass accumulation and then transferred to a production medium designed to stimulate secondary metabolite synthesis. ub.edunih.govfrontiersin.org

Strategies for Enhancing Taxane Biosynthesis in Cell Cultures

To overcome the typically low yields of taxanes in cell culture, various strategies have been developed to enhance productivity. These methods focus on stimulating the cells' natural biosynthetic pathways through external stimuli and optimizing the growth environment.

Elicitation is a highly effective strategy for boosting the production of secondary metabolites in plant cell cultures. nih.govtandfonline.com It involves the addition of small amounts of substances (elicitors) to the culture, which trigger a defense-like response in the cells, often leading to increased synthesis of compounds like taxanes. nih.gov Both biotic elicitors (derived from living organisms) and abiotic elicitors (non-living factors) have been used successfully.

Jasmonates, such as methyl jasmonate (MeJA) and the related compound coronatine (B1215496) (COR), are among the most potent and widely used elicitors. tandfonline.comresearchgate.net Studies have shown that MeJA can significantly increase taxane production in cultures of Taxus and Corylus avellana. tandfonline.comresearchgate.net For example, treating T. baccata cell suspensions with coronatine improved paclitaxel (B517696) yield 11-fold compared to untreated cells. frontiersin.org The combination of coronatine with methyl-β-cyclodextrins (β-CDs) further enhanced the yield 18-fold and promoted the release of taxanes into the culture medium. frontiersin.org Other effective elicitors include salicylic (B10762653) acid (SA), fungal extracts, and combinations of compounds like buthionine sulphoximine and hydrogen peroxide, which significantly increased the accumulation of 10-deacetylbaccatin, cephalomannine (B1668392), and paclitaxel in T. globosa cultures. mdpi.commdpi.comnih.gov

| Elicitor | Plant Species/Cell Line | Key Finding | Reference |

|---|---|---|---|

| Coronatine (COR) + β-Cyclodextrins | Taxus baccata | 18-fold increase in paclitaxel yield; 81.6% of total taxanes released into the medium. | frontiersin.org |

| Methyl Jasmonate (MeJA) (200 µmol L⁻¹) | Corylus avellana | 8-fold increase in cephalomannine; 2-fold increase in 10-deacetylbaccatin III and baccatin (B15129273) III. | tandfonline.com |

| Methyl Jasmonate (MeJA) (100 µM) | Taxus media | Increased paclitaxel production; higher baccatin III content compared to other species. | researchgate.net |

| Buthionine Sulphoximine + Hydrogen Peroxide | Taxus globosa | Significant increase in 10-deacetylbaccatin (1662 µg/g DW), cephalomannine (334 µg/g DW), and paclitaxel (157 µg/g DW). | mdpi.com |

| Salicylic Acid (SA) (150 µM) | Taxus baccata | Induced pleiotropic effects, with the highest paclitaxel level detected on day 8. | mdpi.com |

The composition of the culture medium and physical growth parameters are crucial for maximizing both cell growth and taxane production. researchgate.net The choice of basal medium, such as Gamborg’s B5 medium or Woody Plant Medium (WPM), can have a profound impact on yield. cabidigitallibrary.org For instance, in one study with T. baccata, WPM supplemented with MeJA was found to be the best condition for paclitaxel production, yielding 3.4 times more than the same medium without the elicitor. cabidigitallibrary.org

Other critical parameters that require optimization include:

Plant Growth Regulators: Hormones like auxins and cytokinins are essential for initiating and maintaining callus growth. For example, a combination of naphthaleneacetic acid and picloram (B1677784) was found to be effective for T. globosa suspension cultures. mdpi.com

Nutrient Composition: The source and concentration of carbon (e.g., sucrose), nitrogen, and phosphates must be carefully balanced.

pH: The initial pH of the medium affects nutrient uptake and enzyme activity. An initial pH of 5.5 was found to be optimal for taxol production in a fungal culture. academicjournals.org

Temperature and Agitation: The culture temperature (typically around 25°C) and the speed of agitation in suspension cultures (e.g., 150 rpm) influence metabolic rates and oxygen availability. academicjournals.org

| Parameter | Species/System | Optimal Condition/Finding | Reference |

|---|---|---|---|

| Basal Medium | Taxus baccata | Woody Plant Medium (WPM) was superior to Gamborg's B5 for paclitaxel production, especially with MeJA elicitation. | cabidigitallibrary.org |

| Growth Regulators | Taxus globosa | Gamborg's B5 medium with naphthaleneacetic acid (10.74 µM) and picloram (3.33 µM) promoted the best growth characteristics. | mdpi.com |

| Initial pH | Taxol-producing fungus | An initial pH of 5.5 resulted in the highest taxol concentration (378.69 ± 1.71 µg/l). | academicjournals.org |

| Temperature | Taxol-producing fungus | Optimal culture temperature was determined to be 25°C. | academicjournals.org |

| Precursor Feeding | Corylus avellana | Feeding with the precursor phenylalanine slightly induced the conversion of precursors to paclitaxel. | tandfonline.com |

Genetic and Metabolic Engineering Approaches for Improved Yield and Novel Analogs

Metabolic engineering offers a rational approach to enhance taxane production by modifying the genetic blueprint of the production host. researchgate.netresearchgate.net These strategies aim to increase the metabolic flux towards taxane synthesis, block competing pathways, or introduce the entire pathway into more amenable organisms. nih.govnih.gov

Key strategies include:

Overexpression of Rate-Limiting Genes: Identifying and overexpressing genes that encode enzymes at bottleneck steps in the taxane biosynthetic pathway can significantly boost yield. nih.gov For example, overexpressing the gene for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) or taxadiene synthase (TXS) in Taxus cultures has led to increased production of paclitaxel and its precursors. nih.gov

Blocking Competing Pathways: Using techniques like antisense-induced suppression to block enzymes that divert precursors away from the main paclitaxel pathway can increase the availability of intermediates for the desired product. Suppressing the taxane-14-hydroxylase gene, for example, led to increased paclitaxel production. nih.gov

Heterologous Production: A major goal is to transfer the entire taxane biosynthetic pathway into fast-growing, easily manipulated microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae). researchgate.netnih.gov While the complete pathway has not yet been transferred, significant progress has been made. nih.gov Engineered S. cerevisiae strains have successfully produced early-stage precursors like taxadiene and its oxygenated derivatives. biorxiv.orgfrontiersin.org One study achieved a taxadiene titer of 71 ± 8 mg/L in a 1L bioreactor with an engineered yeast strain. frontiersin.org

| Strategy | Host Organism | Genetic Modification | Result | Reference |

|---|---|---|---|---|

| Gene Overexpression | Taxus mairei | Overexpression of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). | Enhanced taxane production, though still dependent on elicitation. | nih.gov |

| Pathway Blocking | Taxus x media | Antisense suppression of the taxane-14-hydroxylase gene. | Increased paclitaxel production. | nih.gov |

| Heterologous Production | Saccharomyces cerevisiae | Expression of taxadiene synthase (TS) and taxadiene 5α-hydroxylase (CYP725A4). | Production of taxadien-5α-ol and taxadien-5α-yl acetate (B1210297). Total oxygenated taxanes reached 78 mg/L. | frontiersin.org |

| Combinatorial Engineering | Saccharomyces cerevisiae | Overexpression of four genes (ILV2, TRR1, ADE13, ECM31). | 50% increase in taxadiene production (215 mg/L); highest reported T5α-ol (43.65 mg/L) and T5αAc (26.2 mg/L) in yeast. | biorxiv.org |

| Heterologous Production | Bacillus subtilis | Engineered with txs + crtE + SDFHCEGA genes. | 83-fold higher levels of taxadiene within cells. | researchgate.net |

Bioreactor Systems for Scalable Production

To meet commercial demand, taxane production must be scaled up from laboratory flasks to large industrial bioreactors. oup.com Plant cell fermentation technology is now a commercially viable method, with companies operating bioreactors as large as 75,000 liters. nih.govoup.com

The design and operation of bioreactors for plant cell cultures present unique challenges. Plant cells are large, sensitive to shear stress, and tend to aggregate, which can complicate mixing and oxygen supply. researchgate.netresearchgate.net Therefore, specialized bioreactors are often required.

Bioreactor Types: While stirred-tank bioreactors are common in microbial fermentation, their high shear stress can damage plant cells. Pneumatically agitated systems like airlift and bubble column bioreactors are often more suitable due to their gentler mixing. researchgate.net

Operational Strategies: Fed-batch and continuous cultivation strategies are employed to maintain cell viability and productivity over long fermentation periods. oup.com A two-phase culture system can also be implemented at the bioreactor scale, separating the growth and production phases. ub.edu

Challenges and Solutions: Overcoming issues like nutrient limitation, oxygen transfer, and the inhibitory effects of accumulating taxoids is crucial for successful large-scale production. oup.comnih.gov Optimizing factors such as aeration rates and nutrient feeding strategies in bioreactors has been shown to improve titers of taxane precursors in engineered yeast. nih.gov For instance, optimizing conditions in a 1L bioreactor alleviated nutritional stress and improved titers to 387 mg/L in an engineered S. cerevisiae strain. nih.gov

The successful scale-up of Taxus cell cultures has made biotechnological production the primary source for paclitaxel, demonstrating the power of integrating cell biology, engineering, and molecular science. nih.govfrontiersin.org

Future Research Perspectives and Potential Preclinical Applications of Dantaxusin D

Exploration of Undiscovered Biological Activities

Dantaxusin D was first isolated from an ethanol (B145695) extract of the aerial parts of Taxus yunnanensis. researchgate.netacs.org While many taxoids are primarily investigated for their cytotoxic effects against cancer cells, research into other biological activities is a crucial avenue for future studies. semanticscholar.org

A key underexplored area for this compound is its antioxidant potential. Specific studies have documented its capabilities as an antioxidant. It has demonstrated activity in scavenging DPPH free radicals and has shown SOD-like (superoxide dismutase-like) activity. scribd.comepdf.pub These findings suggest that this compound could play a role in mitigating oxidative stress, a pathological process implicated in numerous diseases.

Further research is warranted to expand upon these initial findings. Investigating its effects on other reactive oxygen species and its mechanism of action within cellular antioxidant pathways could reveal novel therapeutic possibilities beyond the typical scope of taxanes.

Table 1: Reported Antioxidant Activity of this compound

| Assay Type | Result (EC₅₀) | Control Compound | Control EC₅₀ | Reference |

|---|---|---|---|---|

| SOD-like activity | 76.3 µmol/L | Gallic acid | 31.7 µmol/L | scribd.comepdf.pub |

| L-Ascorbic acid | 34.6 µmol/L | scribd.comepdf.pub | ||

| DPPH free radical scavenger | 1.27 µmol/L | Gallic acid | 5.88 µmol/L | scribd.comepdf.pub |

| L-Ascorbic acid | 6.25 µmol/L | scribd.comepdf.pub |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a substance that gives a half-maximal response.

Design and Synthesis of Next-Generation this compound Analogs with Enhanced Efficacy

The structural framework of this compound serves as a valuable template for the design and synthesis of novel analogs. The creation of derivatives is a cornerstone of medicinal chemistry, aiming to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The structure of this compound is closely related to other taxoids, such as taxusumatrin. researchgate.net For instance, taxusumatrin differs from this compound in the substitution at positions C-1 and C-7, highlighting how minor modifications to the taxane (B156437) core can generate new chemical entities. researchgate.net

Future synthetic efforts could focus on modifying the various functional groups on the this compound molecule, such as its acetyl and hydroxyl moieties. By creating a library of analogs, researchers can conduct structure-activity relationship (SAR) studies. These studies are essential to identify which parts of the molecule are critical for its biological effects, paving the way for the rational design of next-generation compounds with potentially superior efficacy or novel mechanisms of action.

Development of Advanced Analytical Techniques for Detection, Quantification, and Purity Assessment

Robust analytical methods are fundamental for the progression of any natural product from discovery to potential application. The initial structural elucidation of this compound was accomplished using a combination of sophisticated spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). researchgate.netacs.orgresearchgate.net

For future preclinical development, more advanced and validated analytical techniques will be necessary. High-Performance Liquid Chromatography (HPLC) is a standard and powerful tool for the purity assessment of complex molecules like taxanes. google.comgoogle.com Developing specific HPLC methods for this compound would be essential for:

Quantification: Accurately measuring the concentration of the compound in extracts or synthesized batches.

Purity Assessment: Ensuring that a sample is substantially free from impurities or related taxoid structures, which is critical for reproducible biological testing. google.comgoogle.com

Stability Studies: Assessing the degradation of the compound under various storage conditions.

Further advancements could involve coupling liquid chromatography with mass spectrometry (LC-MS) for highly sensitive detection and quantification in complex biological matrices, which will be vital for any future pharmacokinetic studies.

Investigation of Potential as a Lead Compound for Pharmaceutical Development (preclinical focus)

This compound shows considerable promise as a lead compound for pharmaceutical development. A lead compound is a chemical starting point for the creation of a new drug. The taxane skeleton itself is a privileged structure in oncology, with paclitaxel (B517696) and its analogs being prime examples. nih.gov this compound's inclusion in patents alongside other paclitaxel analogs underscores its recognition as a molecule with therapeutic potential. google.comgoogle.com

The known cytotoxic activity of taxanes isolated from Taxus yunnanensis provides a strong rationale for evaluating this compound in various cancer cell lines, particularly those resistant to existing therapies. semanticscholar.org Its documented antioxidant activity presents an opportunity to explore it as a lead for conditions associated with oxidative stress, or as a dual-function anticancer agent that also mitigates some of the oxidative damage associated with cancer. The ability to generate novel analogs, as discussed previously, is key to its potential as a lead compound, allowing for the optimization of its biological profile through medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.